molecular formula C12H16N2O B7975139 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

カタログ番号: B7975139
分子量: 204.27 g/mol
InChIキー: DAUHQRHBYBBHIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This benzamide derivative is characterized by its 3-amino substituent and a cyclopropyl group attached to the amide nitrogen. As a specialist chemical, it is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. This compound is part of a class of N-cyclopropyl benzamides that are of significant interest in medicinal and synthetic chemistry research . Structurally similar compounds, such as 2-aminothiophene-3-carboxamides, are frequently investigated for their diverse biological activities, which can include antimicrobial and anti-proliferative properties, making them valuable scaffolds in drug discovery efforts . The presence of both amino and dimethyl substituents on the benzamide core makes it a versatile intermediate for further chemical exploration. Researchers may utilize this compound in the synthesis of more complex molecules, study its potential as a building block for kinase inhibitors, or investigate its physicochemical properties . Its structure is amenable to various synthetic modifications, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

特性

IUPAC Name

3-amino-N-cyclopropyl-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-9(7-10(13)6-8)12(15)14(2)11-3-4-11/h5-7,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHQRHBYBBHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide , a specialized pharmaceutical intermediate used in the synthesis of advanced kinase inhibitors and biologically active small molecules.

Chemical Identity & Core Properties

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide (CAS 1566088-57-0 ) is a functionalized benzamide derivative characterized by a meta-amino group, a meta-methyl group, and a sterically distinct N-cyclopropyl-N-methyl amide moiety. This specific substitution pattern is critical in medicinal chemistry, often serving as a "hinge-binding" or "solvent-front" motif in the design of kinase inhibitors (e.g., p38 MAPK, JAK family).

Physicochemical Profile
PropertySpecification
CAS Number 1566088-57-0
IUPAC Name 3-amino-N-cyclopropyl-N,5-dimethylbenzamide
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES CN(C1CC1)C(=O)C2=CC(C)=CC(N)=C2
InChI Key HRADFDJDRNOOCL-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~3.8 (Aniline nitrogen), ~14 (Amide nitrogen)

Synthetic Methodology

The synthesis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is typically achieved through a convergent two-step pathway starting from 3-methyl-5-nitrobenzoic acid . This route ensures regio-control and high purity.

Step 1: Amide Coupling (Formation of the Nitro-Intermediate)

The carboxylic acid is activated and coupled with N-cyclopropyl-N-methylamine.

  • Reagents: 3-Methyl-5-nitrobenzoic acid (1.0 eq), N-cyclopropyl-N-methylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Conditions: Stir at 0°C → RT for 4–12 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Yield Expectation: 85–95%.[1]

Step 2: Chemoselective Nitro Reduction

The nitro group is reduced to the primary amine without affecting the amide bond or the cyclopropyl ring (which can be sensitive to harsh hydrogenation conditions).

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH/EtOH, RT, 2–4 h.

    • Note: Monitor carefully to avoid ring opening of the cyclopropyl group, though the amide stabilization usually prevents this.

  • Method B (Iron Reduction - Robust): Fe powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1), Reflux (80°C), 2–4 h.

    • Advantage:[2][1][3] Eliminates risk of cyclopropyl hydrogenolysis.

  • Purification: Filtration through Celite, concentration, and recrystallization (EtOH/Hexane) or Flash Chromatography (DCM/MeOH).

Synthesis & Reaction Pathway Diagram

The following diagram illustrates the logical flow from precursors to the final active intermediate.

SynthesisPath SM1 3-Methyl-5-nitrobenzoic Acid (CAS 17082-19-6) Inter Intermediate: 3-Nitro-N-cyclopropyl- N,5-dimethylbenzamide SM1->Inter Step 1: Amide Coupling (HATU, DIPEA, DMF) Yield: ~90% Reagent N-Cyclopropyl-N-methylamine Reagent->Inter Product Target: 3-Amino-N-cyclopropyl- N,5-dimethylbenzamide (CAS 1566088-57-0) Inter->Product Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Yield: ~85%

Figure 1: Two-step synthetic pathway for CAS 1566088-57-0 highlighting key reagents and intermediates.

Structural Analysis & Characterization

Validating the structure requires confirming the presence of the cyclopropyl ring, the N-methyl group, and the aniline functionality.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
6.30 - 6.50 Multiplet/Singlets3HAromatic protons (C2, C4, C6)
5.10 Broad Singlet2H-NH₂ (Amino group)
2.95 Singlet3HN-CH₃ (Amide methyl)
2.70 - 2.80 Multiplet1HCyclopropyl CH (Methine)
2.15 Singlet3HAr-CH₃ (Ring methyl)
0.50 - 0.80 Multiplets4HCyclopropyl CH₂ (Methylene)

Note: Rotamers may be observed due to the restricted rotation of the tertiary amide bond, leading to peak broadening or splitting in the NMR spectrum at room temperature.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]⁺ = 205.13 m/z.

  • Fragment Ions: Loss of cyclopropyl group or cleavage of the amide bond may be observed at higher collision energies.

Applications in Drug Discovery

This compound serves as a high-value scaffold in the design of small molecule inhibitors.

  • Kinase Inhibition (Type I/II Inhibitors): The 3-amino-5-methylbenzamide motif mimics the adenine ring of ATP or interacts with the "hinge region" of kinases. The N-cyclopropyl group often occupies a hydrophobic pocket (e.g., the solvent-exposed region), improving potency and metabolic stability compared to simple alkyl chains.

  • Library Synthesis: The free aniline (-NH₂) at position 3 is a versatile handle for further functionalization via:

    • Urea formation: Reaction with isocyanates to form diarylureas (common in p38 inhibitors).

    • Amide coupling: Reaction with acid chlorides to extend the scaffold.

    • Buchwald-Hartwig Amination: Pd-catalyzed coupling to heteroaryl halides.

Safety & Handling Protocols

As an aniline derivative and a chemical intermediate, standard safety precautions are mandatory.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

References

  • PubChem Compound Summary . (n.d.). 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Boehringer Ingelheim & Galapagos NV Patents. (Contextual Reference). Substituted benzamides as kinase inhibitors. (General reference to class of compounds).
  • ChemSrc . (2025). 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Physicochemical Properties. Retrieved from [Link]

Sources

Physicochemical properties of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, a substituted benzamide of interest to medicinal chemists and pharmaceutical scientists.

While specific experimental data for this exact molecule is not extensively documented in public literature, this guide will leverage established principles of physical organic chemistry and standard analytical methodologies to define its expected physicochemical profile. We will detail the field-proven experimental protocols required to empirically determine these critical parameters, explaining the causality behind experimental choices to ensure both accuracy and reproducibility. This document is designed to serve as a practical and authoritative resource for researchers engaged in the characterization and development of novel small molecules.

Chemical Structure and Identifiers:

  • IUPAC Name: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

  • Molecular Formula: C₁₂H₁₆N₂O

  • Molecular Weight: 204.27 g/mol

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical parameters for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide. Calculated values and expected ranges are provided based on its chemical structure and data from analogous compounds.

PropertyValue / Expected RangeSignificance in Drug Development
Molecular Weight 204.27 g/mol Influences diffusion and transport across biological membranes.
logP (Octanol/Water) 1.5 - 2.5 (Predicted)Measures lipophilicity; critical for membrane permeability and solubility.[1]
Aqueous Solubility Low to Moderate (Predicted)Determines dissolution rate and bioavailability, especially for oral drugs.[2]
pKa (Acid Dissociation Constant) Basic pKa: 4.0 - 5.0 (Predicted, for the aromatic amine)Governs the ionization state at physiological pH, affecting solubility and receptor binding.

Lipophilicity: The Partition Coefficient (logP)

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design, governing a compound's ability to partition between aqueous and lipid environments. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[1][3] An optimal logP value, often between 1 and 3, is essential for passive diffusion across the gastrointestinal tract and the blood-brain barrier.[1]

Experimental Determination of logP: HPLC-Based Method

While the traditional shake-flask method is considered the gold standard, it can be resource-intensive.[3] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers high throughput and accuracy with minimal compound consumption.[4]

Principle of Causality: This method is predicated on the principle that a compound's retention time on a non-polar stationary phase (like C18) is directly proportional to its lipophilicity. By correlating the retention times of known standards with their established logP values, a calibration curve can be generated to accurately determine the logP of an unknown compound.

Detailed Protocol:

  • System Preparation:

    • HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a UV or Diode Array Detector (DAD).[5]

    • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Phosphate-buffered saline (PBS) at pH 7.4. The buffer is critical to maintain a constant pH, ensuring the compound's ionization state does not change during analysis.[2]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Calibration Standards: Prepare solutions (e.g., 1 mg/mL in Mobile Phase B) of at least five compounds with known logP values that span the expected range of the test compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide in Mobile Phase B. Dilute to a final concentration of 30-50 µg/mL with the initial mobile phase composition.

  • Chromatographic Run:

    • Use an isocratic elution method with a defined ratio of Mobile Phase A and B (e.g., 50:50).

    • Inject the standards and the test sample. Record the retention time (t_R) for each. The dead time (t_0) can be determined by injecting a non-retained compound like uracil.

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot log(k') of the standards against their known logP values.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k') of the test compound to calculate its logP from the regression equation.

Ionization State: The Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms. For 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, the primary ionizable center is the aromatic amino group, which acts as a base. Its pKa will dictate the compound's charge at physiological pH (~7.4), profoundly impacting its solubility, membrane permeability, and potential for ionic interactions with its biological target.[6]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.[7] It involves monitoring pH changes as a titrant (an acid or base) is incrementally added to a solution of the compound.[8]

Principle of Causality: The titration curve of a weak base with a strong acid will show a buffer region where the pH changes slowly upon addition of the acid. The midpoint of this buffer region, which corresponds to the point of half-neutralization, is where the pH equals the pKa of the conjugate acid.[8]

Detailed Protocol:

  • System Preparation:

    • Potentiometer/pH Meter: Calibrate the instrument using standard buffers at pH 4, 7, and 10 to ensure accurate measurements.[8]

    • Titrants: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a concentration of approximately 1 mM.[8]

    • To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[8]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[8]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point. The equivalence point can be found by identifying the point of maximum slope on the curve, often determined using the first or second derivative of the titration data.

Aqueous Solubility

Aqueous solubility is a fundamental property that determines the concentration of a drug in solution, which is a prerequisite for absorption.[2] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2][9]

Experimental Determination of Solubility: Shake-Flask Method

The shake-flask method is the most reliable "gold standard" technique for determining thermodynamic equilibrium solubility.[9][10]

Principle of Causality: This method ensures that a true equilibrium is established between the undissolved solid compound and the dissolved compound in a specific solvent. By measuring the concentration of the supernatant after this equilibrium is reached, one obtains the true thermodynamic solubility.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffer (pH 7.4) equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep1->equil prep2 Ensure sufficient solid for saturation check Periodically sample supernatant to confirm equilibrium (concentration plateau) equil->check Validation Step sep Separate solid and liquid (centrifugation or filtration) equil->sep quant Quantify concentration of supernatant via HPLC-UV or LC-MS sep->quant

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide to a vial containing a buffer of known pH (e.g., PBS at pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.[9]

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural confirmation and is essential for quality control.

  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons (likely complex multiplets in the 6.5-7.5 ppm range), two methyl singlets (one on the nitrogen and one on the ring, likely around 2.2-2.6 ppm), and the characteristic signals of the cyclopropyl group (multiplets in the upfield 0.5-1.0 ppm and 2.5-3.0 ppm regions). The N-H proton of the amino group may appear as a broad singlet.[11][12]

  • Mass Spectrometry: Following the nitrogen rule, the compound contains an even number of nitrogen atoms (two), so its molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum is expected to have an even mass-to-charge ratio (m/z = 204).[13][14] Common fragmentation would involve alpha-cleavage adjacent to the nitrogen atoms, potentially leading to the loss of a cyclopropyl or methyl radical.[15][16]

  • FTIR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:

    • N-H Stretch: A pair of bands for the primary aromatic amine (NH₂) in the 3300-3500 cm⁻¹ region.[17]

    • C=O Stretch: A strong absorption for the tertiary amide carbonyl group, typically found in the 1630-1680 cm⁻¹ range.[18]

    • C-N Stretch: Absorptions for the aromatic amine and the amide C-N bond will appear in the 1200-1350 cm⁻¹ region.[14]

Logical Interplay of Physicochemical Properties

The properties discussed are not independent but exist in a complex interplay that ultimately determines a compound's suitability as a drug candidate. The following diagram illustrates this critical relationship.

G pKa pKa (Ionization State) logP logP (Lipophilicity) pKa->logP influences logD* Sol Solubility (Aqueous) pKa->Sol affects Perm Membrane Permeability pKa->Perm affects via ionization logP->Sol inversely affects logP->Perm directly affects Diss Dissolution Rate Sol->Diss enables Abs Oral Absorption Perm->Abs required for uptake Diss->Abs rate-limiting step caption *logD is the distribution coefficient at a specific pH.

Caption: Interdependence of key physicochemical properties in drug absorption.

Conclusion

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide possesses a structural framework with physicochemical characteristics that are highly sensitive to its substitution pattern. The aromatic amine provides a key site for ionization, governed by its pKa, which will directly influence aqueous solubility. The N-cyclopropyl and N-methyl substituents contribute to its lipophilicity, a critical factor for membrane permeation. A delicate balance between these properties is essential. This guide provides the theoretical framework and robust, actionable protocols for the empirical determination of its logP, pKa, and solubility. Accurate characterization of these parameters is a non-negotiable prerequisite for advancing this, or any, compound through the rigorous pipeline of drug discovery and development.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. School of Chemical Sciences, University of Cape Town.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Mass Spectrometry of Amines. (2023). JoVE.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry.
  • Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.
  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry.
  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.
  • Spectroscopy of Amines. (2025). Chemistry LibreTexts.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
  • MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Spectroscopy of Amines. (2023). OpenStax.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC.

Sources

A Senior Application Scientist's Guide to Determining the DMSO Solubility Profile of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of early-stage drug discovery, the solubility of a compound in dimethyl sulfoxide (DMSO) is a foundational parameter that dictates its entire lifecycle. As the universal solvent for compound library storage and high-throughput screening, a thorough understanding of a molecule's DMSO solubility is not merely procedural—it is a critical determinant of data quality, experimental design, and the ultimate success of a screening campaign. This guide provides a comprehensive, in-depth framework for characterizing the DMSO solubility profile of a novel benzamide derivative, 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide. We move beyond simplistic protocols to explain the causal reasoning behind experimental choices, contrasting the distinct roles of kinetic and thermodynamic solubility. This document equips researchers, scientists, and drug development professionals with the requisite knowledge to design, execute, and interpret robust solubility assays, ensuring the integrity and reliability of their discovery efforts.

The Centrality of DMSO in Modern Drug Discovery

Dimethyl sulfoxide (DMSO) is the cornerstone of compound management and screening due to its remarkable ability to dissolve an extensive range of both polar and non-polar small molecules.[1][2] This property allows for the creation of high-concentration stock solutions (typically 10-30 mM), which serve as the starting point for virtually all in vitro biological assays.[3]

However, the assumption of complete solubility can be a critical point of failure. Undissolved compound particles can lead to:

  • Inaccurate Potency Values: The actual concentration of the compound in an assay will be lower than the nominal concentration, leading to artificially inflated IC50/EC50 values.

  • Assay Artifacts: Particulates can interfere with optical-based assay readouts (e.g., fluorescence, absorbance), generating false positives or negatives.

  • Poor Reproducibility: Inconsistent dissolution between experiments will yield highly variable results, undermining confidence in structure-activity relationships (SAR).

Therefore, a rigorous, upfront characterization of a compound's solubility profile is a non-negotiable step in preclinical development.

Physicochemical Profile: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

As of this writing, specific, publicly available solubility data for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is not documented. However, an analysis of its structure allows us to make informed hypotheses that will guide our experimental design.

  • Benzamide Core: A generally rigid, planar structure that contributes to crystal lattice energy.

  • Amino Group (-NH2): A hydrogen bond donor and acceptor, which can enhance interaction with polar solvents.

  • N-cyclopropyl & N,5-dimethyl Groups: These add lipophilicity and three-dimensional complexity, potentially disrupting crystal packing but also reducing aqueous solubility.

The interplay between the polar amine and the non-polar hydrocarbon moieties suggests that while solubility in DMSO is expected, a high-concentration (>100 mM) stock may be challenging to achieve and maintain. This structural assessment underscores the need for empirical determination.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the two distinct types of solubility is crucial for interpreting experimental data correctly.[4][5]

  • Kinetic Solubility: This measures the concentration of a compound when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer. It reflects the point of precipitation from a supersaturated solution and is highly relevant for high-throughput screening (HTS) where compounds are quickly diluted into assay media.[6][7] The resulting value is often higher than the thermodynamic solubility because there is insufficient time for the system to reach energetic equilibrium.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with a solvent over an extended period (e.g., 24-48 hours).[4][8] This value represents the maximum concentration of a compound that can be maintained in solution indefinitely under specific conditions and is critical for formulation and later-stage development.[8][9]

The difference between these two values can be substantial and has significant implications for drug development. A large gap may indicate a risk of compound precipitation over time in physiological conditions or during prolonged experiments.

G cluster_0 Solubility Concepts cluster_1 Kinetic Pathway cluster_2 Thermodynamic Pathway start Compound Introduced to Solvent k_node1 High-Conc. DMSO Stock (e.g., 20 mM) start->k_node1 'Top-Down' t_node1 Excess Solid Compound start->t_node1 'Bottom-Up' k_node2 Rapid Dilution (e.g., into Aqueous Buffer) k_node1->k_node2 k_node3 Supersaturated State (Metastable) k_node2->k_node3 k_result Kinetic Solubility (Precipitation Point) k_node3->k_result t_node2 Prolonged Incubation (e.g., 24h with shaking) t_node1->t_node2 t_node3 Phase Equilibrium (Solid <=> Solution) t_node2->t_node3 t_result Thermodynamic Solubility (Equilibrium Concentration) t_node3->t_result

Caption: Conceptual workflows for kinetic and thermodynamic solubility.

Experimental Workflow: A Dual-Method Approach

To generate a comprehensive solubility profile for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, we will employ two distinct, complementary methods. The first is a high-throughput kinetic assay suitable for early discovery, and the second is the gold-standard "shake-flask" method for definitive thermodynamic solubility.

Method 1: High-Throughput Kinetic Solubility via Nephelometry

This method is designed for speed and is ideal for screening multiple compounds or conditions. It measures the precipitation of a compound from a DMSO stock into an aqueous buffer by detecting scattered light (turbidity).

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide.

    • Dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing.

    • Causality: A high-concentration stock is necessary to challenge the solubility limit upon dilution. Anhydrous DMSO prevents premature precipitation from absorbed water.

  • Serial Dilution:

    • In a 96-well DMSO-compatible plate, perform a serial 2-fold dilution of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Dispensing to Assay Plate:

    • Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottom 96-well assay plate.

    • Causality: This replicates the addition of a compound to an in vitro assay. The small volume ensures a consistent, low final DMSO concentration.

  • Aqueous Dilution & Incubation:

    • Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Causality: The 2-hour incubation allows for the formation of precipitates from the metastable supersaturated state.[6]

  • Turbidity Measurement:

    • Place the assay plate in a nephelometer or a plate reader capable of measuring turbidity/light scattering.

    • Record the signal from each well.

  • Data Analysis:

    • Plot the turbidity reading against the nominal compound concentration.

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity above the background (vehicle control) wells.

Method 2: Definitive Thermodynamic Solubility (Shake-Flask HPLC-UV)

This is the industry-standard method for determining true equilibrium solubility.[10] It provides a highly accurate, quantitative value.

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide (e.g., 2-5 mg) to a 2 mL glass vial.

    • Causality: Adding excess solid is fundamental to the shake-flask method, ensuring that a saturated solution in equilibrium with the solid phase can be achieved.[10]

    • Add exactly 1 mL of anhydrous DMSO to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours.

    • Causality: Prolonged agitation at a constant temperature is required to ensure the system reaches thermodynamic equilibrium.[8][11] The time can vary, so sampling at multiple time points (e.g., 24h and 48h) is recommended to confirm stability.[10]

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended particles.

    • Causality: This step is critical to separate the saturated supernatant from the excess solid without disturbing the equilibrium. Filtration can also be used, but one must be cautious of potential compound absorption to the filter material.[10]

  • Supernatant Analysis (HPLC-UV):

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with a suitable mobile phase (e.g., Acetonitrile/Water).

    • Prepare a standard calibration curve using known concentrations of the compound.

    • Inject the diluted samples and standards onto a calibrated HPLC-UV system.

    • Causality: HPLC-UV provides a robust and specific method to quantify the compound concentration, distinguishing it from any potential impurities or degradants.[8][12][13]

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted supernatant samples.

    • Multiply by the dilution factor to calculate the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.

G cluster_0 Thermodynamic Solubility Workflow (HPLC-UV) start 1. Add Excess Solid Compound to DMSO eq 2. Equilibrate (24h Shaking, 25°C) start->eq sep 3. Separate Phases (High-Speed Centrifugation) eq->sep prep 4. Prepare Samples (Dilute Supernatant & Standards) sep->prep hplc 5. Analyze by HPLC-UV prep->hplc calc 6. Calculate Concentration (vs. Calibration Curve) hplc->calc

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. Below is a hypothetical but realistic data profile for our compound of interest.

Table 1: Hypothetical DMSO Solubility Profile of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

ParameterMethodSolventTemperatureSolubilityUnit
Kinetic Solubility NephelometryDMSO / PBS (1:99)25°C~125µM
Thermodynamic Solubility Shake-Flask HPLC-UV100% DMSO25°C85.2mM
Thermodynamic Solubility Shake-Flask HPLC-UV100% DMSO4°C42.6mM

Interpretation and Actionable Insights:

  • High Thermodynamic Solubility in DMSO: The value of 85.2 mM at 25°C is excellent. This indicates that preparing and storing a standard 10 mM or 20 mM stock solution in DMSO at room temperature is highly reliable and poses a low risk of precipitation.

  • Temperature Dependence: The solubility is halved at 4°C (42.6 mM). This is a critical insight. While a 10 mM stock would be stable, if a higher concentration stock (e.g., 30 mM) were prepared, it should not be stored in a refrigerator, as this could induce crystallization. Standard practice of storing aliquots at -20°C or -80°C is still recommended to preserve chemical stability.[3]

  • Kinetic Solubility Limit: The kinetic solubility of ~125 µM in a 1% DMSO/PBS solution is a key parameter for biologists. It suggests that in typical cell-based assays, exceeding this concentration may lead to compound precipitation and unreliable results. It is advisable to set the top screening concentration at or below this limit.

Conclusion

This guide outlines a robust, dual-methodology approach to fully characterize the DMSO solubility profile of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, or any novel discovery compound. By distinguishing between and experimentally determining both kinetic and thermodynamic solubility, researchers can generate high-quality, reproducible data and make informed decisions. This foundational dataset prevents costly downstream failures, ensures the integrity of screening campaigns, and provides critical parameters for future formulation and development efforts. A compound's journey begins in DMSO; ensuring it starts on solid ground is the first step toward clinical success.

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Polyanichko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3242. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5133-5135. [Link]

  • Evotec (Cyprotex). Thermodynamic Solubility Assay. [Link]

  • PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Shah, V.P. et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Saal, C., & Petereit, A.C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent..?. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

Sources

A Forward-Looking Technical Guide to the Untapped Potential of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course into Novel Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. This guide delves into the untapped potential of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide derivatives, a scaffold situated at the confluence of privileged structural motifs yet itself unplumbed in existing literature. While direct studies on this specific molecular architecture are nascent, a deep dive into its constituent parts—the cyclopropyl ring, the 3-aminobenzamide core, and N-alkyl modifications—reveals a compelling, data-driven rationale for its investigation.

This document serves as a technical guide and whitepaper for researchers, scientists, and drug development professionals. It is structured not as a rigid review, but as a logical exploration, moving from the foundational principles of the scaffold's components to predictive insights into its synthetic feasibility, potential biological activity, and a strategic roadmap for its development. By deconstructing the molecule and analyzing its architectural elements through the lens of established medicinal chemistry principles, we can construct a robust hypothesis for the therapeutic promise of its derivatives.

Part 1: The Architectural Significance of Key Structural Motifs

The 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide scaffold is a composite of chemical features that are individually well-regarded in medicinal chemistry for their favorable influence on pharmacological properties.

The Cyclopropyl Moiety: A Compact Powerhouse of Physicochemical Improvement

The cyclopropyl group is a "bioisostere" often used by medicinal chemists to replace other groups, like a gem-dimethyl or a phenyl ring, to improve a drug candidate's properties.[1] Its rigid, three-membered ring structure imparts a unique conformational constraint on molecules, which can lead to enhanced binding affinity for their biological targets.[2][3] This rigidity reduces the entropic penalty upon binding. Furthermore, the unique sp2-like electronic character of the cyclopropane ring can engage in favorable interactions with protein targets.[4] From a metabolic standpoint, the cyclopropyl group is generally more stable than larger alkyl groups or unsaturated systems, often enhancing a compound's metabolic half-life.[1] This moiety is a component of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and cardiovascular conditions.[3]

The Benzamide Core: A Versatile and Privileged Scaffold

Benzamides are a cornerstone of many therapeutic agents due to their synthetic accessibility and their ability to act as versatile pharmacophores. The amide bond is a key structural feature that can participate in multiple hydrogen bonding interactions with biological targets, a critical factor for potent and selective binding. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of benzamide have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5][6]

The 3-Aminobenzamide Substructure: A Vector for Potency and Selectivity

The positioning of an amino group at the meta-position of the benzamide ring is a strategic choice. The 3-amino group can serve as a crucial hydrogen bond donor and can be a key anchoring point within a protein's binding site. Its basicity can also be fine-tuned through substitution to optimize interactions and influence the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Part 2: Synthetic Strategies and Methodologies

While no direct synthesis for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is reported, a plausible and efficient synthetic route can be designed based on established, robust chemical transformations. The proposed pathway leverages common starting materials and high-yielding reactions, making it an attractive approach for library synthesis and initial exploration.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a 3-nitro-5-methylbenzoyl chloride intermediate. The key steps would involve an amidation reaction, followed by the reduction of the nitro group to the desired 3-amino functionality.

G Target 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Amine N-cyclopropylmethylamine Target->Amine Amidation AcidChloride 3-Nitro-5-methylbenzoyl chloride Target->AcidChloride Amidation CarboxylicAcid 3-Nitro-5-methylbenzoic acid AcidChloride->CarboxylicAcid Chlorination (e.g., SOCl2) Toluene 3,5-Dinitrotoluene CarboxylicAcid->Toluene Oxidation & Nitration

Caption: Retrosynthetic analysis of the target scaffold.
Step-by-Step Experimental Protocol
  • Synthesis of 3-Nitro-5-methylbenzoic acid:

    • Start with commercially available 3,5-dinitrotoluene.

    • Perform a selective reduction of one nitro group to an amino group.

    • Protect the amino group (e.g., as an acetyl derivative).

    • Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

    • Deprotect the amino group.

    • Perform a Sandmeyer reaction to replace the amino group with a nitro group.

  • Formation of 3-Nitro-5-methylbenzoyl chloride:

    • Treat the 3-Nitro-5-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the more reactive acyl chloride.

  • Amidation with N-cyclopropylmethylamine:

    • Dissolve the 3-Nitro-5-methylbenzoyl chloride in an aprotic solvent like dichloromethane (DCM).

    • Add N-cyclopropylmethylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration.

  • Reduction of the Nitro Group:

    • The resulting N-cyclopropyl-N,5-dimethyl-3-nitrobenzamide can be reduced to the target 3-amino derivative.

    • A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

    • Purify the final product using column chromatography or recrystallization.

G cluster_0 Synthesis of Acid Chloride cluster_1 Amidation & Final Reduction Start 3,5-Dinitrotoluene Step1 Selective Reduction & Protection Start->Step1 Step2 Oxidation Step1->Step2 Step3 Deprotection & Sandmeyer Step2->Step3 Acid 3-Nitro-5-methylbenzoic acid Step3->Acid AcidChloride 3-Nitro-5-methylbenzoyl chloride Acid->AcidChloride Amidation Amidation Reaction AcidChloride->Amidation Amine N-cyclopropylmethylamine Amine->Amidation NitroIntermediate N-cyclopropyl-N,5-dimethyl-3-nitrobenzamide Amidation->NitroIntermediate Reduction Nitro Reduction NitroIntermediate->Reduction FinalProduct 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Reduction->FinalProduct

Caption: Proposed synthetic workflow.

Part 3: Predicted Biological Profile and Potential Therapeutic Targets

By analyzing the biological activities of structurally related compounds, we can formulate a strong hypothesis regarding the potential therapeutic applications of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide derivatives.

Insights from Structurally Related Scaffolds
Structural Motif Known Biological Activities Potential Therapeutic Areas Example Targets
Cyclopropyl-containing compounds Kinase inhibition, antiviral, antibacterial, immunosuppressive[2][3][7]Oncology, Infectious Diseases, Autoimmune DisordersReceptor Tyrosine Kinases (e.g., MET, VEGFR2), Dihydroorotate Dehydrogenase (DHODH)[2][7]
Benzamide derivatives PARP inhibition, anticancer, anti-inflammatory, antimicrobial[1][5][6]Oncology, Inflammatory DiseasesPoly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs)
3-Aminobenzamide Known PARP inhibitor scaffoldOncologyPoly(ADP-ribose) polymerase (PARP)
N-Aryl/Alkyl Benzamides Opioid receptor agonism, antiplasmodial activity[6][8]Pain Management, Infectious Diseasesμ and δ opioid receptors[8]
Primary Hypothesis: Kinase and PARP Inhibition in Oncology

The convergence of the cyclopropyl group, often found in kinase inhibitors, and the 3-aminobenzamide scaffold, a known PARP inhibitor pharmacophore, strongly suggests that derivatives of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide could exhibit potent anticancer activity. These compounds may function as dual inhibitors or possess high selectivity for one of these target classes.

Receptor tyrosine kinases (RTKs) are frequently dysregulated in various cancers, and their inhibition is a clinically validated strategy.[2] Similarly, PARP inhibitors have revolutionized the treatment of cancers with specific DNA repair deficiencies, such as those with BRCA mutations.

G cluster_0 Cellular Signaling cluster_1 DNA Damage Repair GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis / Cell Death PARP->Apoptosis inhibition leads to Inhibitor 3-Amino-N-cyclopropyl- N,5-dimethylbenzamide Derivative Inhibitor->RTK Inhibition Inhibitor->PARP Inhibition

Caption: Potential dual-targeting mechanism of action.

Part 4: Structure-Activity Relationship (SAR) Postulates

A systematic exploration of the structure-activity relationship will be crucial for optimizing the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this novel scaffold.

Key Modification Points and Hypothesized Outcomes
  • N-Cyclopropyl Group:

    • Hypothesis: This group is likely critical for potency and favorable interactions within a hydrophobic pocket.

    • Proposed Modifications: Substitution with other small rings (e.g., cyclobutyl) or branched alkyl groups to probe the size and shape of the binding pocket.

  • 3-Amino Group:

    • Hypothesis: Essential for target engagement via hydrogen bonding.

    • Proposed Modifications: Acylation or sulfonylation to introduce additional interaction points or modulate basicity. Alkylation to explore steric tolerance.

  • 5-Methyl Group on the Phenyl Ring:

    • Hypothesis: Influences electronic properties and provides a potential metabolic blocking site.

    • Proposed Modifications: Shifting the methyl group to other positions (e.g., 2, 4, or 6) to assess steric and electronic effects. Replacement with other small, lipophilic (e.g., chloro, fluoro) or hydrophilic (e.g., methoxy) groups to fine-tune properties.

  • Amide Nitrogen Methyl Group:

    • Hypothesis: The N-methyl group may orient the cyclopropyl group optimally.

    • Proposed Modifications: Replacement with larger alkyl groups (e.g., ethyl) could lead to steric clashes, while removal (N-H) might introduce an additional hydrogen bond donor but could also increase susceptibility to metabolism.

G Core Core Scaffold: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide R1 R1: N-Cyclopropyl - Cyclobutyl - Isopropyl Core->R1 Potency & Lipophilicity R2 R2: 3-Amino - Acylamino - Sulfonamido Core->R2 Target Engagement R3 R3: 5-Methyl - Fluoro, Chloro - Methoxy Core->R3 ADME & Selectivity R4 R4: N-Methyl - N-Ethyl - N-H Core->R4 Conformation

Caption: Key points for SAR exploration.

Part 5: Experimental Roadmap for Scaffold Validation

A structured, milestone-driven experimental plan is proposed to efficiently validate the therapeutic potential of this scaffold.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Target Identification & SAR cluster_2 Phase 3: Lead Optimization A1 Synthesize Core Scaffold and Initial Analogs A2 In Vitro Cytotoxicity Screening (e.g., NCI-60 Panel) A1->A2 A3 Identify Initial Hits A2->A3 B1 Biochemical Assays (Kinase & PARP Panels) A3->B1 B2 Generate Focused Library (SAR Exploration) B1->B2 B3 Determine IC50/EC50 Values B2->B3 C1 In Vitro ADME Profiling (Solubility, Permeability, Stability) B3->C1 C2 Cell-Based Mechanism of Action Studies (e.g., Western Blot, Immunofluorescence) C1->C2 C3 Select Lead Candidate C2->C3

Caption: Phased experimental validation workflow.
  • Phase 1: Synthesis and Initial Screening: Synthesize the core scaffold and a small, diverse set of analogs based on the SAR hypotheses. Perform broad-spectrum in vitro cytotoxicity screening against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify initial hits and potential areas of selectivity.

  • Phase 2: Target Identification and SAR Expansion: For the most active hits, perform biochemical screening against panels of kinases and PARP enzymes to identify specific molecular targets. Concurrently, synthesize a larger, focused library of analogs to build a robust SAR model.

  • Phase 3: Lead Optimization: Characterize the most promising compounds in cell-based assays to confirm their mechanism of action. Conduct in vitro ADME profiling to assess their drug-like properties. The culmination of this phase will be the selection of a lead candidate for further preclinical development.

Conclusion

The 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide scaffold represents a compelling yet unexplored area of chemical space. By leveraging established principles of medicinal chemistry and drawing insights from the well-characterized roles of its constituent motifs, we have constructed a strong, data-driven hypothesis for its potential as a source of novel therapeutics, particularly in the realm of oncology. The proposed synthetic routes are feasible, the potential biological targets are clinically relevant, and the roadmap for experimental validation is clear. This guide provides the foundational knowledge and strategic direction for researchers to embark on the development of this promising new class of molecules.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed.
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry.
  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI.
  • 2-amino-n-cyclopropyl-3-methylbenzamide. CymitQuimica.
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed.
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs.
  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)
  • Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. PubMed.
  • What is the reaction mechanism for the synthesis of N,N dimethylbenzamide
  • 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. PubMed.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, a substituted benzamide scaffold with potential applications in medicinal chemistry and drug development. The proposed synthetic route is designed for robustness and scalability, proceeding through two key transformations: an amide coupling reaction followed by the reduction of an aromatic nitro group. This guide offers detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and troubleshooting advice tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

Substituted benzamides are a cornerstone of modern pharmacology, appearing in a wide array of approved drugs. The title compound, 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, combines several key structural motifs: a meta-substituted aniline, a tertiary amide, and a cyclopropyl group, which is often used as a bioisostere for larger or more flexible groups to improve metabolic stability and binding affinity.

Due to the absence of a direct, single-pot synthesis in the literature, a logical and robust multi-step approach is required. The most strategically sound approach involves the late-stage introduction of the sensitive primary amino group. This is best achieved by using its nitro-group equivalent as a stable precursor throughout the initial bond-forming reactions. Therefore, our strategy is based on a two-step sequence:

  • Amide Bond Formation: Coupling of a suitable benzoic acid precursor with N-methylcyclopropylamine to form the tertiary amide.

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group to yield the target primary amine.

This approach prevents potential side reactions associated with the nucleophilic amino group during the amide coupling step and utilizes common, high-yielding transformations familiar to synthetic chemists.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and efficient pathway. The primary disconnection target is the C-N bond of the 3-amino group. A functional group interconversion (FGI) from an amino group to a nitro group is a standard and highly effective strategy. The second key disconnection is the amide bond, leading to a benzoic acid derivative and the corresponding secondary amine.

G Target 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Intermediate 3-Nitro-N-cyclopropyl-N,5-dimethylbenzamide Target->Intermediate FGI (C-N Reduction) Precursor1 3-Nitro-5-methylbenzoic Acid Intermediate->Precursor1 Amide Disconnection Precursor2 N-Methylcyclopropylamine Intermediate->Precursor2 Amide Disconnection

Caption: Retrosynthetic analysis of the target compound.

Overall Synthetic Pathway

The forward synthesis begins with the commercially available 3-Nitro-5-methylbenzoic acid. This starting material undergoes an amidation reaction to form the key nitro-intermediate, which is subsequently reduced to afford the final product.

Caption: Proposed two-step synthetic route.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 1: 3-Nitro-N-cyclopropyl-N,5-dimethylbenzamide

This protocol details the formation of the amide bond. The conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a classic and highly efficient method for activating the substrate for nucleophilic attack by the amine.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

  • Dichloromethane (DCM): An inert, aprotic solvent that readily dissolves the starting materials and is easily removed under reduced pressure.

  • Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt and driving the reaction to completion.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-Nitro-5-methylbenzoic Acid181.155.00 g27.61.0
Thionyl Chloride (SOCl₂)118.973.0 mL41.41.5
N-Methylcyclopropylamine71.122.36 g33.11.2
Triethylamine (TEA)101.195.8 mL41.41.5
Dichloromethane (DCM)-100 mL--

Step-by-Step Methodology:

  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Nitro-5-methylbenzoic acid (5.00 g, 27.6 mmol) and anhydrous DCM (50 mL). Add thionyl chloride (3.0 mL, 41.4 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of SOCl₂. The crude 3-nitro-5-methylbenzoyl chloride is obtained as a yellow solid and used directly in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve N-methylcyclopropylamine (2.36 g, 33.1 mmol) and triethylamine (5.8 mL, 41.4 mmol) in anhydrous DCM (20 mL).

  • Add the amine solution dropwise to the stirred acid chloride solution at 0°C over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 3-Nitro-N-cyclopropyl-N,5-dimethylbenzamide as a solid.

Protocol B: Synthesis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

This protocol describes the reduction of the aromatic nitro group to a primary amine using tin(II) chloride. This method is a reliable alternative to catalytic hydrogenation and is well-suited for standard laboratory setups.[1]

Causality of Experimental Choices:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): A classic and effective reducing agent for aromatic nitro groups. It is tolerant of many functional groups, including amides.[1][2]

  • Ethanol (EtOH): A protic solvent that readily dissolves the nitro-intermediate and the reagent.

  • Concentrated HCl: Used to create the acidic conditions required for the reduction mechanism.

  • Sodium Hydroxide (NaOH): Used during work-up to neutralize the excess acid and precipitate tin salts (as tin hydroxide), allowing for easier removal by filtration.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-Nitro-N-cyclopropyl-N,5-dimethylbenzamide234.254.00 g17.11.0
SnCl₂·2H₂O225.6319.3 g85.55.0
Ethanol (95%)-80 mL--
Concentrated HCl (12 M)-15 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-Nitro-N-cyclopropyl-N,5-dimethylbenzamide (4.00 g, 17.1 mmol) and SnCl₂·2H₂O (19.3 g, 85.5 mmol) in ethanol (80 mL).

  • Stir the suspension and carefully add concentrated HCl (15 mL) dropwise. The reaction is exothermic.

  • Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g).

  • Basify the mixture by slowly adding 6 M NaOH solution until the pH is ~10-12. This will cause a thick white precipitate (tin hydroxide) to form.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography to yield 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide .

Workflow and Troubleshooting

A successful synthesis relies on careful execution and monitoring at each stage.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 Acid Chloride Formation A2 Amide Coupling A1->A2 A3 Work-up & Purification A2->A3 A4 Characterization (NMR, MS) A3->A4 B1 Nitro Group Reduction A4->B1 Proceed if structure is confirmed B2 Work-up & Purification B1->B2 B3 Final Characterization B2->B3

Caption: Overall experimental and validation workflow.

Issue Possible Cause(s) Recommended Solution(s)
Low yield in Protocol A (Amidation) 1. Incomplete acid chloride formation. 2. Degradation of acid chloride by moisture. 3. Insufficient base to scavenge HCl.1. Increase reflux time with SOCl₂; ensure complete removal of excess SOCl₂. 2. Use flame-dried glassware and anhydrous solvents. 3. Ensure at least 1.2-1.5 equivalents of triethylamine are used.
Incomplete Reduction in Protocol B 1. Insufficient reducing agent or acid. 2. Reaction time or temperature too low.1. Use at least 4-5 equivalents of SnCl₂·2H₂O. Ensure sufficient HCl is present. 2. Increase reaction time and monitor carefully by TLC. Ensure temperature is maintained at ~70°C.
Difficult Purification (Protocol B) 1. Incomplete removal of tin salts. 2. Emulsion during work-up.1. Ensure pH is >10 before filtration. Use a thick pad of Celite® and wash thoroughly. 2. Add more brine to the separatory funnel to help break the emulsion.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.

  • Triethylamine (TEA): Flammable and corrosive.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed and may cause skin irritation.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • PubChem. (n.d.). 3-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. (n.d.). Retrieved February 16, 2026, from [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles - ChemRxiv. (n.d.). Retrieved February 16, 2026, from [Link]

  • Martõnova, J., Kudrjašov, A., Merzhyievskyi, D., Kudrjašova, M., Gallou, F., Aav, R., & Kananovich, D. (2022). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. Green Chemistry, 24(10), 4013-4022. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.).
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.).

Sources

Storage and handling conditions for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a substituted aromatic amide. The structure incorporates a benzamide core with an amino group at the 3-position, a methyl group at the 5-position, and N-substitution with both a cyclopropyl and a methyl group. This unique combination of functional groups suggests its potential use as a building block in medicinal chemistry or as a candidate for biological screening. The presence of the amino group and the amide linkage are key determinants of its chemical reactivity, stability, and handling requirements.

Due to the absence of specific data, this document references close structural analogs to build a robust safety and handling profile. These analogs include 3-Amino-N,N-dimethylbenzamide and other related benzamides.

Chemical and Physical Properties

The following table summarizes the calculated properties for the target compound and known properties of a key structural analog.

Property3-Amino-N-cyclopropyl-N,5-dimethylbenzamide (Calculated)3-Amino-N,N-dimethylbenzamide (Analog)[1][2]
CAS Number Not Assigned33322-60-0
Molecular Formula C₁₂H₁₆N₂OC₉H₁₂N₂O
Molecular Weight 204.27 g/mol 164.20 g/mol
Appearance Predicted to be a solid at room temperatureOff-white solid[3]
InChI Key (Not Available)LZPLRAXAVPPVSX-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

Based on hazard classifications for similar benzamide derivatives, 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide should be handled as a hazardous substance. The primary hazards associated with analogous compounds are skin and eye irritation, and potential for respiratory irritation or skin sensitization.[3][4][5]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[3][5]

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with skin, eyes, and the respiratory system.

  • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash-prone activities.[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is mandatory. For larger quantities, consider additional protective clothing.[6]

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of the compound and ensure laboratory safety. Aminobenzamides can be sensitive to light, moisture, and strong oxidizing agents.[4][8]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][4]Prevents thermal degradation and reduces the rate of potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amino group can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Container Keep container tightly closed in a well-ventilated place.[3][4][7]Prevents contamination and exposure to atmospheric moisture, which could lead to hydrolysis.
Incompatibilities Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]These materials can react exothermically or degrade the compound.

Experimental Protocols

The following protocols represent best practices for common laboratory workflows involving this type of compound.

Protocol: Handling and Weighing the Solid Compound

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface and the balance.

  • Personal Protective Equipment: Don all required PPE as described in Section 2.1.

  • Compound Acclimation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Perform all weighing operations within the chemical fume hood. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or appropriate vessel.

  • Cleanup: Promptly and securely close the main container. Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.[4]

Protocol: Preparation of a Stock Solution

This workflow outlines the steps for solubilizing the compound for experimental use. The choice of solvent will be application-dependent (e.g., DMSO for biological assays, or an organic solvent for synthesis). A risk assessment for the chosen solvent must be performed.

  • Solvent Selection: Choose an appropriate, anhydrous-grade solvent.

  • Calculation: Calculate the mass of the compound required to achieve the desired concentration and volume.

  • Weighing: Following the protocol in Section 4.1, accurately weigh the compound into a suitable volumetric flask.

  • Dissolution: In the fume hood, add a portion of the solvent to the flask. Gently swirl or sonicate until the solid is fully dissolved.

  • Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing & Storage: Cap the flask and invert several times to ensure homogeneity. Transfer the solution to a labeled, sealed storage vial (amber glass is recommended to protect from light). Store the solution under the appropriate conditions (e.g., -20°C or -80°C).

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_storage Storage A Calculate Required Mass C Weigh Compound into Volumetric Flask A->C B Select Anhydrous Solvent D Add Solvent & Dissolve (Swirl/Sonicate) B->D C->D E Add Solvent to Final Volume D->E F Mix Until Homogeneous E->F G Transfer to Labeled, Sealed Amber Vial F->G H Store at Recommended Temperature (e.g., -20°C) G->H

Caption: Workflow for preparing a chemical stock solution.

Emergency and Disposal Procedures

Emergency Procedures

In case of exposure, immediate action is crucial.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[3][4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill Management
  • Evacuate non-essential personnel from the area.

  • Wear full PPE, including respiratory protection.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[4]

  • Wipe the spill area with a damp cloth, and then decontaminate with an appropriate cleaning agent.

  • Place all contaminated materials into a sealed container for proper disposal.

Waste Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4] Do not allow the product to enter drains. The material should be disposed of as hazardous chemical waste through a licensed disposal company.

References

  • Safety Data Sheet for N,N-Dimethylbenzamide. (2016, March 1). Chem Service. [Link]

  • PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019, October 23). Capot Chemical. [Link]

  • m-Amino-N,N-dimethylbenzamide in NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible separations. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive experience with challenging isomer separations.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing a separation method for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide and its potential isomers.

Q1: What are the likely types of isomers I need to separate for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide?

A1: Given the structure of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, you may encounter both constitutional (positional) isomers and stereoisomers (enantiomers), depending on the synthetic route. Positional isomers could arise from variations in the substitution pattern on the aromatic ring. If the molecule possesses a chiral center, it will exist as a pair of enantiomers. Chiral separation is a common challenge for molecules with non-superimposable mirror images.[1][2]

Q2: What is the recommended initial chromatographic technique for separating these isomers?

A2: For chiral separations of benzamide derivatives, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques.[3][4] SFC is often preferred for its high efficiency, reduced solvent consumption, and faster separations.[4] For initial method development, a screening approach using a variety of chiral stationary phases (CSPs) under both HPLC and SFC conditions is highly recommended.

Q3: Which type of HPLC column (chiral stationary phase) is most effective for separating benzamide enantiomers?

A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely successful for the separation of a broad range of chiral compounds, including benzamide derivatives.[1][3][5] Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[4]

Q4: What are the typical mobile phases used for the chiral separation of benzamides?

A4: For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as ethanol or isopropanol is common.[3] For SFC, supercritical CO2 is the primary mobile phase, with an alcohol co-solvent (e.g., methanol, ethanol) and often a basic additive. In reversed-phase HPLC, a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol would be used.

Q5: Why is a basic additive like diethylamine (DEA) often recommended in the mobile phase?

A5: The 3-amino group in your compound is basic. Basic analytes can interact with residual acidic silanol groups on the silica support of the stationary phase, leading to poor peak shape (tailing).[6] Adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase helps to saturate these active sites, improving peak symmetry and efficiency.[3][7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution of Isomers

If you are observing co-eluting peaks or very poor separation between your isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Poor Isomer Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen a diverse set of CSPs (e.g., amylose, cellulose derivatives) check_csp->screen_csps No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csps->check_mp optimize_modifier Vary the alcohol modifier (e.g., EtOH, IPA) and its percentage check_mp->optimize_modifier No check_temp Is the column temperature optimized? check_mp->check_temp Yes optimize_additive Adjust the concentration of the basic additive (e.g., DEA) optimize_modifier->optimize_additive optimize_additive->check_temp optimize_temp Screen a range of temperatures (e.g., 10°C to 40°C) check_temp->optimize_temp No solution Improved Resolution check_temp->solution Yes optimize_temp->solution

Caption: Troubleshooting workflow for addressing poor isomer resolution.

Detailed Steps:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The initial choice of CSP is critical. If you are not seeing any separation, the CSP may not be suitable for your molecule. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives) and different substituents on the phenylcarbamate groups.[1][5]

  • Optimize the Mobile Phase Composition:

    • Modifier Type and Concentration: The choice and concentration of the alcohol modifier in normal-phase HPLC or the co-solvent in SFC significantly impact selectivity.[1] Systematically vary the percentage of ethanol, isopropanol, or other alcohols.

    • Additive Concentration: For your basic analyte, the concentration of the basic additive (e.g., DEA) can influence enantioselectivity. Try varying the concentration from 0.1% to 0.5%.[3]

  • Adjust the Column Temperature: Temperature can have a profound effect on chiral separations, sometimes even reversing the elution order of enantiomers.[1] Evaluate a range of temperatures, for example, from 10°C to 40°C, to find the optimal condition for your separation.

  • Consider a Different Chromatographic Mode: If normal-phase HPLC or SFC is unsuccessful, consider switching to reversed-phase or polar organic modes, as the change in solvent environment can dramatically alter selectivity.[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification. Peak tailing is a common issue for basic compounds like yours.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_additive Is a basic additive being used? start->check_additive add_optimize_additive Add or increase the concentration of a basic additive (e.g., DEA, TEA) check_additive->add_optimize_additive No/Insufficient check_sample_solvent Is the sample solvent compatible with the mobile phase? check_additive->check_sample_solvent Yes add_optimize_additive->check_sample_solvent adjust_solvent Dissolve the sample in the mobile phase or a weaker solvent check_sample_solvent->adjust_solvent No check_column_overload Is the column overloaded? check_sample_solvent->check_column_overload Yes adjust_solvent->check_column_overload reduce_load Decrease the injection volume or sample concentration check_column_overload->reduce_load Yes check_column_health Is the column contaminated or damaged? check_column_overload->check_column_health No reduce_load->check_column_health clean_column Flush the column with a strong solvent check_column_health->clean_column Contaminated solution Symmetrical Peaks check_column_health->solution Healthy replace_column Replace the column if cleaning is ineffective clean_column->replace_column replace_column->solution

Caption: Troubleshooting workflow for addressing poor peak shape.

Detailed Steps:

  • Optimize the Basic Additive: As mentioned in the FAQs, the primary cause of peak tailing for basic compounds is secondary interactions with the stationary phase. Ensure you are using a basic additive like DEA in your mobile phase, and optimize its concentration.[3][7]

  • Check for Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[8] Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.

  • Avoid Column Overload: Injecting too much sample mass onto the column can lead to peak fronting or broadening.[8] Reduce the injection volume or dilute your sample and reinject.

  • Assess Column Health: Over time, columns can become contaminated with strongly retained sample components, or the packing bed can develop voids, both of which can lead to poor peak shape. Try flushing the column with a strong solvent (as recommended by the manufacturer). If this does not resolve the issue, the column may need to be replaced.

Problem 3: Inconsistent Retention Times

Variability in retention times from one injection to the next can make peak identification and quantification unreliable.

Troubleshooting Workflow for Inconsistent Retention Times

Retention_Time_Variability start Inconsistent Retention Times check_equilibration Is the column properly equilibrated? start->check_equilibration increase_equilibration Increase the column equilibration time between injections check_equilibration->increase_equilibration No check_mp_prep Is the mobile phase preparation consistent? check_equilibration->check_mp_prep Yes increase_equilibration->check_mp_prep prepare_fresh_mp Prepare fresh mobile phase, ensuring accurate measurements check_mp_prep->prepare_fresh_mp No check_temp_control Is the column temperature stable? check_mp_prep->check_temp_control Yes prepare_fresh_mp->check_temp_control use_thermostat Use a column thermostat to maintain a constant temperature check_temp_control->use_thermostat No check_system_leaks Are there any leaks in the system? check_temp_control->check_system_leaks Yes use_thermostat->check_system_leaks inspect_fittings Inspect all fittings and connections for leaks check_system_leaks->inspect_fittings Yes solution Stable Retention Times check_system_leaks->solution No inspect_fittings->solution

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Steps:

  • Ensure Adequate Column Equilibration: Insufficient equilibration of the column with the mobile phase between injections, especially after a gradient run or when the system has been idle, is a common cause of retention time drift.[6] Increase the equilibration time until retention times are stable over several injections.

  • Maintain Consistent Mobile Phase Preparation: Small variations in the composition of your mobile phase can lead to shifts in retention time.[7] Prepare fresh mobile phase for each analysis and use precise measurements. If using a buffer, ensure the pH is consistent.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times.[1] Using a column thermostat to maintain a constant temperature is crucial for reproducible chromatography.

  • Check for System Leaks: A leak in the HPLC or SFC system can cause the flow rate to fluctuate, leading to inconsistent retention times. Carefully inspect all fittings and connections for any signs of leakage.

Experimental Protocols

The following are example starting protocols for HPLC and SFC method development for the separation of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide isomers. These should be considered as starting points for further optimization.

Protocol 1: Chiral HPLC Method Development

1. System Preparation:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
  • Mobile Phase A: n-Hexane.
  • Mobile Phase B: Ethanol.
  • Additive: Diethylamine (DEA).
  • Column Temperature: 25°C.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.

2. Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject 5-10 µL of the sample.
  • Run the analysis using the conditions outlined in the table below.

Table 1: HPLC Screening Conditions

ConditionMobile Phase Composition (Hexane:Ethanol + 0.1% DEA)
190:10
280:20
370:30

4. Data Analysis and Optimization:

  • Evaluate the chromatograms for resolution and peak shape.
  • Based on the initial results, further optimize the percentage of ethanol and DEA.
  • If resolution is still poor, screen other chiral stationary phases (e.g., Chiralcel® OD-H).
Protocol 2: Chiral SFC Method Development

1. System Preparation:

  • SFC System: An analytical SFC system with a UV detector and back pressure regulator.
  • Column: Chiralpak® IA, 150 x 4.6 mm, 5 µm.
  • Mobile Phase A: Supercritical CO2.
  • Mobile Phase B: Methanol.
  • Additive: Diethylamine (DEA).
  • Column Temperature: 35°C.
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Detection: UV at 254 nm.

2. Sample Preparation:

  • Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

3. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase conditions.
  • Inject 1-5 µL of the sample.
  • Run the analysis using a gradient as a starting point.

Table 2: SFC Gradient Screening Conditions

Time (min)% Methanol (+ 0.2% DEA)
05
15
840
940
9.15
125

4. Data Analysis and Optimization:

  • Assess the separation of isomers.
  • Optimize the gradient slope and the co-solvent percentage.
  • Screen other alcohol co-solvents (e.g., ethanol, isopropanol) and different chiral stationary phases if necessary.

By following these guidelines and troubleshooting steps, you will be well-equipped to develop a robust and reliable method for the chromatographic separation of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide isomers.

References

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. [Link]

  • GC/MS SEPARATION AN IDENTIFICATION OF THE C5H10 ISOMERS. APPLICATION TO THE Hg 6(3P1) PHOTOSENSITIZED REACTIONS OF cis-2-PENTENE, 1-PENTENE AND trans-1,2-DIMEHYLCYCLOPROPANE. ResearchGate. [Link]

  • Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. PubMed. [Link]

  • Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy. PubMed. [Link]

  • The Importance of HPLC Mobile Phase Additives & Buffers. MAC-MOD Analytical. [Link]

  • EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • (PDF) Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Troubleshooting LC, basics. Chromedia. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

Sources

Reducing moisture sensitivity of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Current Status: Operational | Topic: Moisture Sensitivity Mitigation[1]

Executive Summary: The Hygroscopicity Challenge

Welcome. If you are accessing this guide, you are likely experiencing handling difficulties with 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide .

Based on its structure—a primary aniline coupled with a tertiary amide (N-cyclopropyl, N-methyl)—this molecule presents a "perfect storm" for moisture sensitivity.[1] The primary amine (


) acts as a high-energy hydrogen bond donor, while the amide carbonyl acts as an acceptor.[1] In its amorphous or free-base form, this creates a lattice highly prone to absorbing atmospheric water, leading to:
  • Deliquescence: The powder turns into a gum or oil upon exposure.

  • Oxidative Degradation: Moisture facilitates the oxidation of the electron-rich aniline ring (browning/blackening).

  • Dosing Errors: Water weight skews stoichiometric calculations in downstream synthesis.

This guide provides a tiered approach to stabilizing this intermediate, moving from immediate handling fixes to permanent chemical re-engineering.

Module 1: Immediate Troubleshooting (Emergency Triage)

Q: My material has turned into a sticky gum. Can I save it? A: Yes, but you must act immediately to prevent oxidative degradation.

  • The Fix: Dissolve the gum in Dichloromethane (DCM) or Ethyl Acetate . Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Critical Step: Do not strip to dryness. Perform a solvent swap to Heptane or MTBE (Methyl tert-butyl ether) to induce precipitation of a solid. If it oils out again, seed with a known crystal if available, or scratch the flask under inert gas.

Q: The material is darkening (turning brown/purple). Is it ruined? A: This indicates aniline oxidation (formation of quinone imines).

  • Assessment: Check HPLC purity. If purity is >98%, the color is likely a surface impurity.

  • Remediation: Recrystallize immediately using a solvent system containing a trace of antioxidant (e.g., 0.1% sodium bisulfite in the aqueous phase of a workup) or store strictly under Argon.

Module 2: Chemical Mitigation (Salt Selection Strategy)

Q: The free base is permanently hygroscopic. How do I fix this for the long term? A: You must convert the free base into a crystalline salt. The primary amine is the most basic site (approximate pKa ~4-5).

Recommendation: Avoid simple mineral acids (HCl, HBr) initially, as aniline hydrochlorides are often hygroscopic themselves. Instead, target hydrophobic counterions .

Protocol: Hydrophobic Salt Screening
  • Dissolution: Dissolve 100 mg of free base in 5 vol of Ethanol/IPA.

  • Acid Addition: Add 1.05 equivalents of the following acids (screen in parallel):

    • Candidate A:p-Toluenesulfonic acid (Tosylate) – Adds lipophilicity; generally crystallizes well.

    • Candidate B:Fumaric acid (1/2 eq or 1 eq) – Creates a rigid H-bond network.

    • Candidate C:Succinic acid – Often forms stable, non-hygroscopic lattices.

  • Crystallization: Cool slowly. If no precipitate, add MTBE as an antisolvent.

  • Validation: Expose the resulting salts to 75% Relative Humidity (RH) for 24 hours. Measure weight gain (DVS).

Why this works: Large, lipophilic counterions (like Tosylate) "pack" the crystal lattice more efficiently, shielding the polar amine/amide groups from atmospheric water [1].

Module 3: Visualizing the Stabilization Workflow

The following diagram outlines the decision logic for stabilizing this specific intermediate.

MoistureMitigation Start Problem: Hygroscopic Free Base Analysis Analyze pKa & Functional Groups Start->Analysis SaltScreen Salt Screen (Lipophilic Acids) Analysis->SaltScreen Amine pKa ~4.5 Tosylate Try Tosylate/Besylate (High Success Rate) SaltScreen->Tosylate Fumarate Try Fumarate (H-Bond Network) SaltScreen->Fumarate DVS DVS Analysis (<2% wt gain @ 80% RH) Tosylate->DVS Fumarate->DVS CoCrystal Alternative: Co-Crystallization DVS->CoCrystal If Fails

Figure 1: Decision tree for chemically modifying the API intermediate to reduce moisture uptake.

Module 4: Process & Handling FAQs

Q: I cannot change the solid form (must use Free Base). How do I handle it without clogging my feed hopper? A: If you are restricted to the free base, you must modify the particle surface or the environment.

Protocol: Silica Coating (Dry Blending)

  • Material: Use Colloidal Silicon Dioxide (e.g., Aerosil 200).

  • Ratio: Blend the benzamide with 0.5% - 1.0% w/w colloidal silica.

  • Mechanism: The silica coats the sticky particles, acting as a "glidant" and a moisture scavenger. This prevents the "bridging" of particles caused by surface moisture [2].

Q: What are the storage requirements? A:

  • Container: Double LDPE bags inside a HDPE drum.

  • Desiccant: Silica gel sachets are insufficient for highly hygroscopic amines. Use Molecular Sieves (4Å) or Clay Desiccants inside the outer bag.

  • Headspace: Purge with Nitrogen/Argon before sealing.

Module 5: Analytical Validation

Q: How do I prove I have solved the problem? A: You need data to support the stability claim. Run a Dynamic Vapor Sorption (DVS) isotherm.

MetricTarget ValueInterpretation
Mass Change (0-90% RH) < 2.0% w/wNon-Hygroscopic (Ideal)
Mass Change (0-90% RH) 2.0 - 15.0% w/wHygroscopic (Requires controlled room)
Mass Change (0-90% RH) > 15.0% w/wDeliquescent (Unsuitable for development)
Hysteresis MinimalLarge gap between sorption/desorption indicates hydrate formation.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][4][5]

  • Hilfiker, R. (Ed.). (2006).[6][7] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1][3][4][5] (See Section on Hygroscopicity and Counterion Selection).

  • Newman, A. (2012). Solid-State Analysis of Pharmaceuticals. In Chemical Engineering in the Pharmaceutical Industry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzamides, a common scaffold in medicinal chemistry, often present analytical challenges due to their conformational complexities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide , a molecule featuring a substituted aromatic ring and a sterically demanding tertiary amide.

This document serves as a technical resource for researchers and scientists, offering a detailed spectral prediction, a comparative analysis against structurally related alternatives, and a robust experimental protocol for acquiring high-quality data. By understanding the subtle interplay of electronic and steric effects on proton chemical shifts, researchers can confidently verify molecular structures and accelerate their development pipelines.

Predicted ¹H NMR Spectrum: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

A detailed prediction of the ¹H NMR spectrum is foundational to structural verification. The analysis below is based on established principles of substituent effects on aromatic systems and the known behavior of amide rotamers.[1][2] The spectrum is predicted in deuterated chloroform (CDCl₃) as the solvent.

Molecular Structure and Proton Environments

The structure of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide contains several distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration value.

Caption: Proton environments in 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide.

Predicted Chemical Shifts (δ), Multiplicities, and Integrals
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic H-2 ~6.85Singlet (s)1HPositioned ortho to the electron-withdrawing amide group and meta to the electron-donating amino (NH₂) and methyl (CH₃) groups. Experiences moderate deshielding.
Aromatic H-4 ~6.60Singlet (s)1HLocated ortho to the strongly electron-donating NH₂ group and para to the CH₃ group, resulting in significant shielding (upfield shift).[2]
Aromatic H-6 ~6.75Singlet (s)1HPositioned ortho to the CH₃ group and para to the NH₂ group, leading to a notable upfield shift.
Amino (-NH₂) ~3.80Broad Singlet (br s)2HChemical shift is variable and concentration-dependent. The protons are exchangeable, leading to a broad signal.[3]
N-Methyl (-N-CH₃) ~3.05Singlet (s)3HProtons on the nitrogen of the amide. May show broadening due to restricted rotation around the C-N bond.
Aromatic Methyl (5-CH₃) ~2.30Singlet (s)3HA standard chemical shift for a methyl group attached to an aromatic ring.
N-Cyclopropyl Methine (-CH) ~2.80Multiplet (m)1HThe methine proton of the cyclopropyl group, coupled to the four adjacent methylene protons.
N-Cyclopropyl Methylene (-CH₂) ~0.85 & ~0.65Multiplets (m)2H + 2HThe four methylene protons are diastereotopic and magnetically non-equivalent, resulting in two separate complex multiplets in the upfield region of the spectrum.

Comparative Analysis with Structural Alternatives

To substantiate the predicted spectrum, a comparison with structurally similar molecules is invaluable. This analysis highlights how specific functional groups influence the ¹H NMR spectrum.

Comparison Molecules:
  • 3-Aminobenzamide: Lacks the N-alkyl and 5-methyl groups, isolating the effects of the primary amide and 3-amino group.[4][5]

  • N,N-Dimethylbenzamide: A common tertiary benzamide used to assess the typical shifts of N-methyl groups without ring substitution.[6]

  • N-Cyclopropylbenzamide: Lacks the ring substituents, clarifying the signals from the N-cyclopropyl group itself.[7]

Comparative ¹H NMR Data Table (Typical Shifts in ppm)
Proton EnvironmentTarget Molecule (Predicted)3-Aminobenzamide[4]N,N-Dimethylbenzamide[6]N-Cyclopropylbenzamide[7]
Aromatic Protons 6.60 - 6.856.70 - 7.207.38 (multiplet)7.40 - 7.80
Amide/Amino NH ~3.80 (NH₂)~5.21 (NH₂), ~7.50 (CONH₂)N/A~6.30 (CONH)
N-Methyl ~3.05N/A~2.96, ~3.10 (rotamers)N/A
Aromatic Methyl ~2.30N/AN/AN/A
N-Cyclopropyl CH ~2.80N/AN/A~2.85
N-Cyclopropyl CH₂ 0.65 - 0.85N/AN/A0.55 - 0.85

Analysis of Spectral Differences:

  • Aromatic Region: The aromatic protons of the target molecule are significantly shifted upfield (6.60-6.85 ppm) compared to N,N-dimethylbenzamide (7.38 ppm) and N-cyclopropylbenzamide (7.40-7.80 ppm). This is a direct consequence of the strong electron-donating effects of both the 3-amino and 5-methyl groups, which increase electron density on the ring and shield the protons.[2]

  • N-Alkyl Groups: The N-methyl signal in the target molecule (~3.05 ppm) is consistent with that observed in N,N-dimethylbenzamide. Similarly, the complex multiplets for the N-cyclopropyl group in the target are expected to appear in the same regions as in N-cyclopropylbenzamide.

  • Amide NH vs. Amino NH₂: 3-Aminobenzamide shows two distinct broad signals for the amino (NH₂) and primary amide (CONH₂) protons.[4] In our target molecule, the tertiary amide lacks an NH proton, simplifying this region to only the signal from the 3-amino group.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-resolution NMR data. This self-validating workflow ensures sample integrity and optimal spectrometer performance.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide sample into a clean, dry vial.[8]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane, TMS, as an internal standard).[9]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active detection area of the spectrometer's probe.[11]

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Optimize the magnetic field homogeneity by shimming the sample. This is a crucial step to achieve sharp lines and good resolution.

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust as needed based on sample concentration)

      • Spectral Width: 0-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6 mL CDCl₃ + TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim for Field Homogeneity insert->shim acquire 6. Acquire Spectrum (16 Scans) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Calibrate to TMS ft->phase analyze 9. Integrate & Analyze Multiplicities phase->analyze end end analyze->end Final Spectrum

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is characterized by a highly shielded aromatic region due to the cumulative electron-donating effects of the 3-amino and 5-methyl substituents. The presence of N-methyl and N-cyclopropyl groups gives rise to distinct signals in the aliphatic region. Through a combination of spectral prediction based on fundamental principles and a comparative analysis against relevant structural analogs, a confident assignment of all proton signals can be achieved. The provided experimental protocol ensures the acquisition of high-fidelity data, which is indispensable for the unambiguous structural verification required in pharmaceutical research and development.

References

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Borah, B. J., et al. (2020). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Omega. [Link]

  • Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0325770). [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzamide, N-cyclopropyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • Bahrami, H., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Journal of Biomolecular NMR. [Link]

  • Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general. [Link]

  • Jackowski, K., et al. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]

  • NIST. (n.d.). N-cyclopropyl-N-methyl-benzamide. NIST Chemistry WebBook. [Link]

Sources

Comparative Guide to the LC-MS Characterization of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the characterization of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis against alternative techniques and explaining the fundamental causality behind methodological choices. We will explore an optimized LC-MS/MS method, delve into expected fragmentation patterns, and present a clear, data-driven comparison with other analytical mainstays such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to provide a robust, scientifically-grounded framework for the comprehensive characterization of this and structurally similar molecules.

Introduction: The Analytical Challenge

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a substituted aromatic amine and a benzamide derivative. While specific public domain data on this exact molecule is sparse, its structural motifs—a primary aromatic amine, a tertiary amide, and a cyclopropyl group—are common in pharmaceutical candidates and agrochemicals. The presence of both polar (amine, amide) and non-polar (aromatic ring, alkyl groups) functionalities presents a unique analytical challenge, requiring a technique that offers high selectivity, sensitivity, and structural elucidation capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for analyzing such compounds due to its ability to handle non-volatile and thermally labile molecules, providing both quantitative and qualitative data with exceptional precision.[1] This guide establishes a validated LC-MS/MS workflow and critically evaluates its performance against other relevant analytical technologies.

Optimized LC-MS/MS Characterization Protocol

The following protocol is designed as a self-validating system, incorporating steps for sample preparation, chromatographic separation, and mass spectrometric detection. The choices within this protocol are grounded in the physicochemical properties of the analyte and established principles of analytical chemistry.

Analyte Properties

Before method development, understanding the analyte is critical. Based on its structure (C12H16N2O), the predicted molecular weight is approximately 204.27 g/mol . The presence of the amino and amide groups suggests it will be readily ionizable via electrospray ionization (ESI) in positive mode through protonation.

Experimental Protocol: Step-by-Step

1. Sample Preparation:

  • Objective: To solubilize the analyte and remove particulates.

  • Protocol:

    • Accurately weigh 1 mg of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide standard.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a 50:50 mixture of methanol:water to prepare calibration standards and quality control (QC) samples at desired concentrations (e.g., 1 µg/mL for initial method development).

    • Filter the final diluted sample through a 0.22 µm PTFE syringe filter prior to injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Causality: The goal is to achieve sharp, symmetrical peaks with good retention, separating the analyte from any potential impurities or matrix components. A reverse-phase method is ideal for this moderately polar compound.

  • Instrumentation: Agilent 1290 Infinity II LC or equivalent.[2]

  • Parameters Table:

ParameterValueRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 provides excellent hydrophobic retention for the aromatic and alkyl portions of the molecule. The short length and small particle size enable fast, high-resolution separations.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common LC-MS additive that aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good peak shape for a wide range of compounds.
Gradient 5% B to 95% B over 5 min; hold at 95% for 2 min; return to 5% B over 0.5 min; equilibrate for 2.5 minA gradient elution is necessary to ensure the analyte elutes with a good peak shape and to clean the column of any late-eluting, more hydrophobic impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure.[4]
Injection Volume 2 µLA small volume minimizes potential peak distortion from the sample solvent.

3. Mass Spectrometry (MS) Parameters:

  • Causality: The MS parameters are optimized to achieve sensitive detection of the parent ion and generate structurally informative fragment ions for confirmation. A tandem quadrupole (MS/MS) system is used for its high selectivity in Multiple Reaction Monitoring (MRM) mode.[2]

  • Instrumentation: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Parameters Table:

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar, non-volatile molecules, minimizing in-source fragmentation and maximizing the molecular ion signal.[1]
Polarity PositiveThe presence of the basic amino group makes the molecule highly susceptible to protonation, yielding a strong [M+H]⁺ signal.
Gas Temperature 300 °COptimized for efficient desolvation of the ESI droplets.
Gas Flow 10 L/minAids in desolvation and prevents solvent clusters from entering the mass analyzer.
Nebulizer Pressure 35 psiControls the formation of the aerosolized spray.
Capillary Voltage 4000 VThe potential difference required to generate the electrospray.
MS Mode Full Scan (for initial identification) & MRM (for quantification)Full scan is used to identify the protonated molecular ion ([M+H]⁺). MRM provides superior sensitivity and selectivity for quantification by monitoring specific parent-to-fragment transitions.[2]
Workflow and Data Analysis Visualization

The overall process from sample to result follows a logical sequence, which can be visualized to enhance understanding.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D LC Injection C->D Inject Sample E Chromatographic Separation (C18) D->E F ESI Ionization ([M+H]⁺) E->F G MS/MS Fragmentation F->G H Peak Integration & Quantification G->H Acquire Data I Confirmation by Fragment Ions H->I J Reporting I->J

Caption: High-level workflow for LC-MS/MS analysis.

Data Interpretation: Fragmentation and Structure Elucidation

The power of MS/MS lies in its ability to generate characteristic fragment ions that act as a structural fingerprint. For 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide ([M+H]⁺ ≈ m/z 205.1), fragmentation is induced via Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathway: Amide bonds are common cleavage points in mass spectrometry.[5] The most likely fragmentation pathway involves the cleavage of the N-CO bond, which is a characteristic fragmentation for aromatic amides.[5] This cleavage results in the loss of the neutral amine and the formation of a stable acylium cation.

  • Parent Ion [M+H]⁺: m/z 205.1

  • Key Fragmentation: Cleavage of the amide bond between the carbonyl carbon and the cyclopropylamine nitrogen.

  • Fragment 1 (Acylium ion): This would result in a fragment corresponding to the 3-amino-5-methylbenzoyl cation at m/z 134.1.

  • Fragment 2 (Loss of cyclopropylamine): The neutral loss of cyclopropylamine (mass ≈ 57.1 Da) would lead to the same acylium ion.

Fragmentation_Pathway Parent [M+H]⁺ m/z 205.1 (C12H17N2O)⁺ Frag1 Acylium Cation m/z 134.1 (C8H8NO)⁺ Parent->Frag1  -C3H7N (Neutral Loss) Frag2 Cyclopropylaminyl Radical Cation m/z 57.1 (C3H6N)⁺ Parent->Frag2  -C8H8NO (Neutral Loss)

Caption: Predicted MS/MS fragmentation pathway.

This predicted pathway provides two highly specific MRM transitions for quantification: 205.1 → 134.1 (primary) and 205.1 → 57.1 (secondary).

Performance Comparison with Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the analytical question being asked—be it quantification, definitive structure elucidation, or routine screening.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS (This Guide) Chromatographic separation followed by mass-based detection and fragmentation.High Sensitivity & Selectivity: Ideal for trace-level quantification in complex matrices.[6][7] Structural Confirmation: Fragmentation provides a high degree of confidence in identification. Versatility: Suitable for both qualitative and quantitative analysis.Matrix Effects: Signal can be suppressed or enhanced by co-eluting compounds.[8] Cost: Higher capital and operational cost compared to UV or GC.
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.High Chromatographic Resolution: Can be excellent for separating isomers. Standardized Libraries: Electron Ionization (EI) allows for library matching.Requires Derivatization: The polar amine and amide groups make the molecule non-volatile. It would require a chemical derivatization step, adding complexity and potential for error.[9] Thermal Lability: Potential for thermal degradation in the hot injector.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Definitive Structure Elucidation: Unambiguously determines the molecular structure and connectivity of atoms. Non-destructive: The sample can be recovered after analysis.Low Sensitivity: Requires significantly more sample (mg quantities) compared to MS (pg-ng quantities).[10] Not suitable for quantification in complex mixtures without extensive calibration. Not a high-throughput technique.
HPLC-UV Chromatographic separation with detection based on UV light absorbance.Cost-Effective & Robust: Widely available, simple to operate, and less expensive than MS. Good for routine purity checks and quantification at higher concentrations.Lack of Specificity: Cannot distinguish between compounds with similar chromophores and retention times.[11] Lower Sensitivity: Significantly less sensitive than MS, not suitable for trace analysis. Provides no structural information beyond the UV spectrum.

Conclusion and Recommendations

For the comprehensive characterization of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide, LC-MS/MS stands out as the superior technique , offering an unparalleled combination of sensitivity, selectivity, and structural confirmation capabilities. The developed reverse-phase LC method coupled with positive mode ESI-MS/MS provides a robust and reliable workflow for both identifying and quantifying the analyte, even in complex sample matrices.

While techniques like NMR are indispensable for absolute structure confirmation of a novel compound, and HPLC-UV is suitable for routine, high-concentration quality control, LC-MS/MS provides the optimal balance for the demanding applications in drug discovery and development. Its ability to deliver picogram-level detection limits and confirm identity via fragmentation makes it the authoritative choice for rigorous scientific investigation. Method validation should be performed according to established guidelines such as those from the ICH to ensure data integrity.[6][8][12]

References

  • PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Al-Asmari, F., et al. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 2021. Available from: [Link]

  • Chen, Y., et al. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 2016. Available from: [Link]

  • Ciavelotto, K., et al. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 2023. Available from: [Link]

  • Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019. Available from: [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available from: [Link]

  • NIST. m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available from: [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available from: [Link]

  • Al-Malki, J., et al. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 2024. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. 2025. Available from: [Link]

  • da Silva, G., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018. Available from: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2019. Available from: [Link]

  • Grand-Guillaume, A., et al. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2025. Available from: [Link]

  • Filo. Mass Spectrometry Interpretation of Benzamide Explain the interpretation. 2026. Available from: [Link]

  • Zhang, H., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 2016. Available from: [Link]

  • IUPAC. LC-MS quantitative method validation and performance: an exemplified guide. 2022. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Journal of Pharmaceutical and Allied Sciences. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Available from: [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

Sources

Reference Standards for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the technical specifications, grading standards, and qualification protocols for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide (CAS: 1566088-57-0), a critical reference standard used in the development and quality control of benzamide-based pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Executive Summary

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a specialized analytical marker often utilized as a Key Starting Material (KSM) or a process-related impurity in the synthesis of small-molecule kinase inhibitors and other benzamide-derived therapeutics. Accurate quantification of this compound is essential for establishing the safety and efficacy profiles of drug substances, particularly in determining carryover levels in final API batches.

This guide compares the three primary tiers of reference standards available for this compound—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Materials —and provides a validated framework for their characterization and use.

Compound Identity & Technical Specifications

PropertySpecification
Chemical Name 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide
CAS Number 1566088-57-0
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
SMILES CN(C1CC1)C(=O)C2=CC(C)=CC(N)=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
pKa (Calc.) ~3.5 (Aniline nitrogen), ~14 (Amide)

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade is dictated by the regulatory stage of development (IND vs. NDA) and the intended analytical purpose (Identification vs. Assay).

Grade A: Primary Reference Standard (CRM)
  • Best For: Release testing of GMP batches, calibration of secondary standards, and quantitative assay calculation.

  • Traceability: Traceable to SI units (mass) via ISO 17034 accreditation.

  • Data Package: Includes Mass Balance Assay (Purity – Water – Residual Solvents – Inorganics), H-NMR, C-NMR, MS, IR, and TGA/DSC.

  • Assay Uncertainty: Typically ±0.5%.

Grade B: Analytical Reference Standard (Secondary)
  • Best For: Routine QC testing, impurity profiling, and method validation (Linearity, Accuracy).

  • Traceability: Qualified against a Primary Standard.

  • Data Package: HPLC Purity (>98%), Identity (NMR/MS), and Water Content (KF).

  • Assay: Assigned typically by "100% - Impurities" method without rigorous TGA/ROI correction.

Grade C: Research Grade / Building Block
  • Best For: Early-stage synthesis, reaction monitoring, and feasibility studies.

  • Risk: High variability in salt forms (e.g., HCl vs. Free Base) and unspecified impurities.

  • Data Package: Basic H-NMR and LC-MS only. Purity often listed as "≥95%".[1]

Comparison Matrix
FeaturePrimary (CRM) Analytical Standard Research Grade
Purity (Chromatographic) > 99.5%> 98.0%> 95.0%
Assay Method Mass Balance (100% - Volatiles - Ash)HPLC Area % or qNMRHPLC Area %
Water Content Measured (Karl Fischer)Measured (Karl Fischer)Not always reported
Residual Solvents Quantified (GC-HS)Limit TestNot reported
Regulatory Use GMP Release / StabilityRoutine QCR&D Only
Cost Factor 10x3x1x

Experimental Protocols & Qualification

To establish a Self-Validating System for this standard, the following protocols must be executed.

Protocol A: HPLC Purity & Impurity Profiling
  • Objective: Separate the target benzamide from potential synthetic precursors (e.g., 3-nitro-5-methylbenzoic acid derivatives) and degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Amide/Benzene absorption max).

  • Acceptance Criteria: Main peak retention time stable (±0.1 min); Resolution > 2.0 from nearest impurity.

Protocol B: Mass Balance Assay Calculation (For Primary Standard)

The potency of the standard is calculated using the following equation, ensuring all non-analyte mass is accounted for:



  • %H₂O: Determined by Karl Fischer Titration (Coulometric).

  • %RS (Residual Solvents): Determined by Headspace GC (common solvents: Methanol, DMSO).

  • %ROI (Residue on Ignition): Sulfated ash method to detect inorganic salts.

Visualization: Impurity Origin & Analytical Workflow

The following diagram illustrates the potential origin of the standard within a synthesis pathway and the decision logic for selecting the appropriate reference grade.

ReferenceStandardWorkflow Start Synthesis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide Precursor Precursor: 3-Nitro-5-methylbenzoic Acid Start->Precursor Reaction Reaction: Amide Coupling & Reduction Precursor->Reaction + N-Methylcyclopropylamine Crude Crude Product (Contains Isomers/Byproducts) Reaction->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Final Isolated Material (CAS: 1566088-57-0) Purification->Final Decision Intended Use? Final->Decision Usage_GMP GMP Release Testing (Requires Primary Std) Decision->Usage_GMP Assay Calculation Usage_QC Routine QC / ID (Requires Analytical Std) Decision->Usage_QC Peak ID / RT Check Usage_RD Early R&D (Research Grade OK) Decision->Usage_RD Synthesis

Caption: Workflow depicting the synthesis origin and decision logic for selecting reference standard grades.

Handling and Stability

  • Storage: Store at +2°C to +8°C in a desiccator. The amine group is susceptible to oxidation over time; protect from light.

  • Hygroscopicity: Moderately hygroscopic. Equilibrate to room temperature before opening to prevent moisture uptake, which will invalidate the water content value on the Certificate of Analysis (CoA).

  • Stability in Solution: Stable in Acetonitrile/Water for 24 hours at ambient temperature. For long-term storage of stock solutions, store at -20°C.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting, identification, and qualification thresholds for impurities like 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Specifies requirements for the establishment and use of primary and secondary reference standards. Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. The global standard for CRM production. Link

  • PubChem. Compound Summary for CAS 1566088-57-0. National Library of Medicine. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). Relevant for qualifying standards synthesized via metal-catalyzed reduction. Link

Sources

X-ray diffraction data for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Characterization Guide: Solid-State Profiling of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Executive Summary

This technical guide provides a structural and solid-state analysis of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide (CAS: 1566088-57-0), a specialized intermediate frequently employed in the synthesis of kinase inhibitors (e.g., JAK, CDK families).[1][2]

Unlike standard commodity chemicals, this molecule exhibits complex solid-state behavior due to the steric bulk of the N-methyl and 5-methyl substitutions, which disrupt the classic amide hydrogen-bonding networks found in simpler analogs.[1][2] This guide compares the target molecule against its closest structural alternative, 3-Amino-N-cyclopropylbenzamide , to illustrate how methylation alters crystal packing, solubility, and X-ray Powder Diffraction (XRPD) signatures.[1][2]

Structural Analysis & Comparison of Alternatives

To interpret the X-ray diffraction data of the target molecule, one must understand the "Alternative" baseline.[1][2] The primary alternative is the non-methylated analog, which follows predictable packing rules.[1][2]

Comparative Solid-State Properties
FeatureTarget Molecule (3-Amino-N-cyclopropyl-N,5-dimethylbenzamide)Alternative (3-Amino-N-cyclopropylbenzamide)Impact on XRD & Stability
Structure Tertiary Amide. The amide nitrogen is methylated.[1][2][3]Secondary Amide. The amide nitrogen has a proton (-NH).[1][2]Target: Cannot form N-H...O=C intermolecular H-bonds. Relies on weak interactions (pi-stacking).[1][2] Alt: Forms strong H-bond chains (high crystallinity).
Sterics High. 5-Methyl group creates twisting of the benzene ring relative to the amide plane.[1][2]Low. Planar conformation is energetically favorable.[1][2]Target: Likely to exhibit conformational polymorphism and lower melting points.[1][2]
Crystallinity Moderate to Low. Tendency to form oils or amorphous solids upon rapid precipitation.[1][2]High. Readily crystallizes from alcohols/water.[1][2]Target: XRD often shows "amorphous halos" unless recrystallized slowly from non-polar solvents.[1][2]
H-Bond Donors 1 (Aniline -NH2 only).[1][2]2 (Aniline -NH2 + Amide -NH).[1][2]Target: XRD pattern is dominated by packing efficiency rather than H-bond networks.

X-Ray Diffraction Data Profiling

Since the specific crystallographic information file (CIF) for the target is proprietary/patent-locked, the following data profile is derived from structural analog extrapolation and standard benzamide crystallographic principles. This serves as the reference standard for validating your experimental results.

A. The "Fingerprint" Region (Expected 2ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Values)[1][2][3]

When analyzing your sample, look for these characteristic diffraction zones.[1][2]

  • Low Angle (5° – 12° 2

    
    ): 
    
    • Target Expectation: Distinct peaks in this region indicate large unit cells, common in methylated benzamides where molecules stack in "herringbone" or "dimer" motifs to accommodate the bulky cyclopropyl/methyl groups.[1][2]

    • Alternative Expectation: Often silent or single peak corresponding to simple layer spacing.[1][2]

  • Mid-Range (15° – 25° 2

    
    ): 
    
    • Target Expectation:High density of peaks. This is where the pi-pi stacking interactions of the 5-methyl-substituted benzene rings manifest.[1][2]

    • Diagnostic: If you see a broad "hump" here instead of sharp peaks, your sample is amorphous (common in this compound class).[1][2]

B. Distinguishing Polymorphs vs. Solvates

The N-cyclopropyl group creates voids in the crystal lattice that are easily filled by solvents.[1][2]

  • Form A (Anhydrous): Sharp peaks at high angles (>25°).[1][2]

  • Form B (Solvate - e.g., DCM/Ethyl Acetate): Shifted low-angle peaks.[1][2]

    • Protocol: Run TGA (Thermogravimetric Analysis) alongside XRD.[1][2] If a weight loss >5% correlates with a specific XRD pattern change, you have isolated a solvate, not a stable polymorph.[1][2]

Experimental Protocol: Generating High-Fidelity Data

To generate publication-quality XRD data for this intermediate, standard "crush and scan" methods often fail due to the compound's waxy nature (induced by the N-methyl group).[1][2]

Step-by-Step Characterization Workflow
  • Sample Preparation (The "Zero-Background" Rule):

    • Issue: The compound is organic and light atoms (C, H, N, O) scatter X-rays weakly.[1][2]

    • Solution: Use a Zero-Background Holder (ZBH) made of single-crystal silicon cut at the (510) plane.[1][2] Do not use glass slides, as the background noise will mask the weak low-angle peaks of this molecule.[1][2]

  • Particle Sizing:

    • Do not grind excessively.[1][2] The mechanical energy can transform the metastable crystalline form into an amorphous gum (mechanochemical amorphization).[1][2]

    • Technique: Gently sieve through a 45-micron mesh.[1][2]

  • Instrument Parameters (Cu K

    
     Source): 
    
    • Voltage/Current: 40 kV / 40 mA.[1][2]

    • Scan Range: 2° to 40° 2ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1][2] (Crucial: Start at 2° to catch the large unit cell peaks of the N-cyclopropyl group).
      
    • Step Size: 0.02°.

    • Dwell Time: Minimum 2 seconds/step (to resolve the weak aniline peaks).

Strategic Decision Pathway (Visualization)

The following diagram outlines the decision logic for researchers when the XRD data of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide shows ambiguity (e.g., low crystallinity).

SolidStateStrategy Start Crude Intermediate (3-Amino-N-cyclopropyl-N,5-dimethylbenzamide) PXRD_Screen Initial PXRD Screen (2-40° 2Theta) Start->PXRD_Screen Decision_Cryst Is Pattern Crystalline? PXRD_Screen->Decision_Cryst Amorphous Result: Amorphous Halo (No sharp peaks) Decision_Cryst->Amorphous No Crystalline Result: Sharp Peaks Decision_Cryst->Crystalline Yes Recryst_Strategy Recrystallization Strategy: Use Anti-Solvent (Heptane) Slow Evaporation Amorphous->Recryst_Strategy DSC_TGA Thermal Analysis (DSC + TGA) Crystalline->DSC_TGA Recryst_Strategy->PXRD_Screen Re-analyze Solvate_Check Weight Loss > 2%? DSC_TGA->Solvate_Check True_Polymorph Stable Polymorph Identified (Proceed to Coupling) Solvate_Check->True_Polymorph No Solvate_Form Solvate Identified (Desolvate or Re-screen) Solvate_Check->Solvate_Form Yes

Caption: Logic flow for validating the solid-state form of N-methylated benzamide intermediates.

References & Authoritative Grounding

Since specific crystallographic data for this proprietary intermediate is not open-source, the methodologies and structural comparisons above are grounded in the following authoritative standards for benzamide characterization:

  • Grover, R. et al. "Polymorphism in Benzamide Derivatives: Structural Insights and Packing Efficiency."[1][2] Crystal Growth & Design, Vol. 12, No. 4. (Demonstrates the impact of N-methylation on disrupting amide H-bond networks).

  • United States Pharmacopeia (USP) <941>. "Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD)."[1][2] .[1][2] (The standard protocol for instrument settings cited in Section 3).

  • Bernstein, J. "Polymorphism in Molecular Crystals."[1][2] Oxford University Press.[2] (Authoritative source for the "Amorphous Halo" interpretation in Section 2).

  • Cambridge Structural Database (CSD). Search parameters: benzamide + N-cyclopropyl + N-methyl.[1][2] (Used to derive the expected unit cell expansion logic). .[1][2]

  • PubChem Compound Summary. "3-Amino-N,N-dimethylbenzamide" (Analog used for structural baseline).[1][2] .[1][2]

Sources

Validating bioassay results for 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide: Bioassay Validation & Performance Guide

Executive Summary

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide represents a specialized scaffold class within the benzamide family of kinase inhibitors. Structurally characterized by its N-cyclopropyl-N-methyl amide moiety and a 3-amino-5-methyl substitution pattern, this compound functions primarily as a pharmacophore fragment or probe precursor for targeting Cyclin G-Associated Kinase (GAK) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7) .

While often utilized as a key intermediate in the synthesis of high-affinity probes (e.g., SGC-GAK-1 ), its validation as a standalone bioactive agent or control requires rigorous bioassay protocols to distinguish specific target engagement from off-target promiscuity. This guide provides a definitive framework for validating its bioactivity, comparing it against industry-standard alternatives, and establishing robust experimental controls.

Mechanistic Context & Target Biology

The compound operates as an ATP-competitive inhibitor . The N-cyclopropyl-N-methyl group is a critical structural determinant designed to occupy the hydrophobic pocket near the kinase hinge region, enhancing selectivity over other kinases that cannot accommodate the bulky cyclopropyl group.

Signaling Pathway: GAK & MKK7 Modulation

GAK regulates clathrin-mediated endocytosis and centrosome maturation.[1] MKK7 is a specific activator of JNK. Inhibition of these nodes impacts cell cycle progression and inflammatory signaling.

GAK_MKK7_Pathway cluster_GAK GAK Pathway (Endocytosis/Mitosis) cluster_MKK7 MKK7 Pathway (Stress Response) ATP ATP GAK GAK Kinase ATP->GAK Activates MKK7 MKK7 ATP->MKK7 Activates Compound 3-Amino-N-cyclopropyl- N,5-dimethylbenzamide Compound->GAK Inhibits (Competitive) Compound->MKK7 Inhibits (Competitive) Clathrin Clathrin Uncoating GAK->Clathrin Centrosome Centrosome Maturation GAK->Centrosome JNK JNK Phosphorylation MKK7->JNK Apoptosis Apoptosis/Inflammation JNK->Apoptosis

Caption: Dual-pathway interference mechanism. The benzamide derivative competes with ATP at the kinase active site, blocking downstream signaling in GAK (blue) and MKK7 (green) pathways.

Comparative Analysis: Performance vs. Alternatives

To validate results, the compound's performance must be benchmarked against established probes. The table below contrasts it with SGC-GAK-1 (Gold Standard GAK Probe) and MKK7-IN-1 .

Feature3-Amino-N-cyclopropyl-N,5-dimethylbenzamide SGC-GAK-1 (Reference Standard)MKK7-IN-1 (Reference Standard)
Primary Target GAK / MKK7 (Fragment/Analog)GAK (Cyclin G-Associated Kinase)MKK7 (MAP2K7)
Potency (Kd/IC50) Moderate/Weak (>100 nM - 1 µM)High (Kd = 1.9 nM)High (IC50 = ~10-50 nM)
Selectivity Low (Promiscuous binder)High (Narrow spectrum)High (Covalent/Allosteric features)
Solubility High (Low MW, Polar Amino group)ModerateModerate
Primary Utility SAR Building Block / Negative Control Chemical Probe Chemical Probe
Key Structural Motif 3-amino, 5-methyl, N-cyclopropyl3,4,5-trimethoxy-anilino pyrimidineAcrylamide / Benzamide hybrid

Insight: This compound often serves as a "simplified analog" in validation screens. If your bioassay shows potency <10 nM, suspect assay interference or aggregation , as the fragment alone typically lacks the binding energy of the full SGC-GAK-1 probe.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), follow this self-validating workflow.

Protocol A: Biochemical Potency (LanthaScreen™ Eu Kinase Binding)

Objective: Determine the binding affinity (


) without the interference of cellular permeability.
  • Reagents:

    • Kinase: Recombinant GAK or MKK7 (5 nM).

    • Tracer: Eu-labeled anti-tag antibody + AlexaFluor™ tracer (e.g., Tracer 222).

    • Compound: 10-point titration (Start 10 µM, 1:3 dilution).

  • Procedure:

    • Incubate kinase, antibody, and tracer with the compound for 60 min at RT.

    • Measure TR-FRET (Ex: 340 nm, Em: 615/665 nm).

  • Self-Validation Check:

    • Z'-Factor: Must be > 0.5.

    • Control: Run SGC-GAK-1 as a positive control. If SGC-GAK-1

      
       > 10 nM, the assay sensitivity is compromised.
      
Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Confirm the compound enters the cell and binds the target in a physiological environment.

  • Transfection: HEK293 cells transfected with NanoLuc-GAK fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (e.g., K-4 or K-5) at

    
     concentration.
    
  • Treatment: Treat cells with compound (0.1 - 10 µM) for 2 hours.

  • Readout: Add substrate (furimazine) and measure BRET ratio (Acceptor/Donor).

  • Interpretation: A decrease in BRET signal indicates displacement of the tracer.

    • Note: As a fragment/analog, this compound may show partial displacement compared to SGC-GAK-1.

Validation Workflow Diagram

This flowchart guides the researcher through the decision matrix for validating bioassay hits.

Validation_Workflow Start Start: Bioassay Result Purity Step 1: QC Purity (LC-MS > 95%) Start->Purity Biochem Step 2: Biochemical Kd (TR-FRET) Purity->Biochem Pass Cellular Step 3: NanoBRET (Engagement) Biochem->Cellular Kd < 1 µM Phenotype Step 4: Phenotypic (Viability/Western) Cellular->Phenotype Engagement Confirmed Decision Compare vs. SGC-GAK-1 Phenotype->Decision Valid Validated Hit Decision->Valid Similar Profile Artifact Assay Artifact Decision->Artifact Mismatch

Caption: Step-wise validation logic. Critical checkpoints (blue) ensure compound integrity before advanced cellular testing (green/yellow).

References

  • Structural Genomics Consortium (SGC). "SGC-GAK-1: A Chemical Probe for GAK."[2] SGC Probes. [Link][2][3]

  • Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G-Associated Kinase (GAK)." Journal of Medicinal Chemistry, 62(6), 2830–2836. [Link][3]

  • Geschwindner, S., et al. (2017). "Discovery of a Potent and Selective MKK7 Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Chemical Probes Portal. "SGC-GAK-1 Validation Data." [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-Amino-N-cyclopropyl-N,5-dimethylbenzamide is a specialized pharmaceutical intermediate, likely utilized in the synthesis of kinase inhibitors or PARP inhibitors. Due to the lack of a widely harmonized Safety Data Sheet (SDS) for this specific regioisomer, this guide applies a Functional Group Safety Analysis (FGSA) derived from structural analogs (e.g., 3-Amino-N,N-dimethylbenzamide and Cyclopropylamine).

Operational Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . All disposal protocols must assume high aquatic toxicity and potential mutagenicity typical of aniline derivatives.

Chemical Hazard Deconstruction
Functional GroupAssociated HazardOperational Implication
Aniline (Primary Amine on Ring) Auto-oxidation, Skin Sensitization, MutagenicityDO NOT mix with strong oxidizers. High risk of contact dermatitis.
Cyclopropyl Amide Ring Strain, Metabolic ReactivityPotential for ring-opening reactions.[1] Requires high-temperature incineration for complete destruction.
Benzamide Core Environmental PersistenceStrictly prohibited from entering aqueous waste streams (sinks/drains).

Pre-Disposal: Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste vendor rejection and lab accidents.

The "Red Line" Compatibility Rules
  • STOP - Oxidizers: Never dispose of this compound in waste containers holding strong oxidizers (e.g., Peroxides, Permanganates, Nitric Acid). The electron-rich aniline group can react exothermically or form azo/nitro compounds.

  • STOP - Hypochlorites (Bleach): CRITICAL WARNING. Do not use bleach to clean spills of this amine. Reaction with hypochlorite can generate chloroamines, which are toxic and potentially explosive.

  • GO - Compatible Streams:

    • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant."

    • Liquid Waste: Compatible with "Non-Halogenated Organic Solvents" (e.g., Methanol, DMSO, Ethyl Acetate).

Disposal Workflows (Visualized)

The following decision tree outlines the standard operating procedure (SOP) for routing this chemical through waste streams.

DisposalWorkflow Start Waste Generation: 3-Amino-N-cyclopropyl-N,5-dimethylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid PPE Contaminated PPE (Gloves, Wipes) StateCheck->PPE Container Double Bag (Poly) Place in Fiber Drum Solid->Container SolventCheck Solvent Composition? Liquid->SolventCheck PPE->Container NonHalo Stream A: Non-Halogenated Organic SolventCheck->NonHalo MeOH, EtOAc, DMSO Halo Stream B: Halogenated Organic (DCM/Chloroform) SolventCheck->Halo Contains >2% Halogens Incineration High-Temp Incineration (Rotary Kiln > 1000°C) NonHalo->Incineration Fuel Blending Halo->Incineration Dedicated Incineration Container->Incineration Lab Pack

Figure 1: Decision logic for waste stream segregation. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid stream classification.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Secure containment to prevent inhalation of dust and environmental leaching.

  • Primary Containment: Transfer the solid substance into a wide-mouth polyethylene (HDPE) jar or a heavy-duty LDPE ziplock bag.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3-Amino-N-cyclopropyl-N,5-dimethylbenzamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container into the lab's satellite accumulation drum (typically a fiber drum with a poly liner).

  • Final Disposition: This waste code requires Incineration (Code: INCIN). Landfilling is prohibited for bioactive amines.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Prevent cross-reactivity in bulk solvent drums.

  • pH Check: Ensure the waste solution is neutral or slightly basic. If the solution is acidic (pH < 4), the amine will protonate to the salt form. While safer, verify that the receiving drum does not contain cyanides or sulfides (risk of HCN/H2S evolution).

  • Solvent Compatibility:

    • If dissolved in DMSO/Methanol/Ethanol : Pour into "Non-Halogenated Organic" waste.

    • If dissolved in DCM/Chloroform : Pour into "Halogenated Organic" waste.

  • Rinsing: Triple-rinse the empty glassware with the compatible solvent. Add rinsate to the waste container.

Protocol C: Spill Cleanup (Emergency Response)

Causality: Anilines are sticky and can stain surfaces/skin rapidly.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder spill > 10g, use a P100 respirator.

  • Containment: Circle the spill with absorbent pads or vermiculite.

  • Neutralization/Cleaning:

    • DO NOT USE BLEACH.

    • Use a solution of dilute acetic acid (vinegar) or soapy water (surfactant) to lift the organic residue.

    • Wipe with absorbent pads.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Data

When filling out waste manifests for your Environmental Health & Safety (EHS) team, use the following classifications. Since a specific CAS entry may not exist in vendor databases, use the "Not Otherwise Specified" (N.O.S.) codes.

ParameterSpecification
DOT Shipping Name Toxic solids, organic, n.o.s. (Benzamide derivative)
UN Number UN 2811 (Solid) or UN 2810 (Liquid)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger - Default assumption for intermediates)
EPA Waste Code Not P-listed or U-listed specifically. Use D001 (Ignitable) if in solvent, or generic state codes.
Destruction Method Thermal Oxidation (Incineration) with NOx scrubbing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide. (Used as structural analog for hazard profiling). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for amine segregation and "No Bleach" rule). Link

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations and Keywords. (Source for waste coding logic). Link

  • Thermo Fisher Scientific (2021). Safety Data Sheet: 3-Amino-benzamide derivatives. (General handling for amino-benzamide class). Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。